![molecular formula C15H20N2O4S B2483958 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one CAS No. 941890-03-5](/img/structure/B2483958.png)
3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multicomponent cyclocondensation or nucleophilic substitution reactions, utilizing catalysts and specific reactants to achieve the desired structural framework. For instance, similar compounds have been synthesized through reactions involving diacetyl, aromatic aldehyde, and piperazin-1-yl derivatives, showcasing the versatility of synthetic approaches for piperazine-based compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one has been elucidated using spectral characterization techniques such as IR, NMR, and mass spectrometry. These techniques provide insights into the compound's molecular framework and functional groups, facilitating a deeper understanding of its chemical behavior and interactions (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, exhibiting properties such as antimicrobial activities. The functional groups attached to the piperazine ring, such as sulfonyl and methyl groups, play a crucial role in determining the compound's reactivity and interactions with biological targets. For example, specific derivatives have shown significant antibacterial and antifungal activities, highlighting the potential for pharmaceutical applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Scientific Research Applications
Enzymatic Metabolism and Synthesis
- A novel antidepressant, Lu AA21004, was investigated for its oxidative metabolism using human liver microsomes and recombinant enzymes, highlighting the role of specific cytochrome P450 enzymes in the formation of various metabolites (Hvenegaard et al., 2012).
- Innovative synthesis approaches for hyperbranched polymers using commercially available monomers demonstrate the chemical versatility and potential of piperazine-based compounds in material science (Yan & Gao, 2000).
Antimicrobial and Anticancer Properties
- Piperazine derivatives have been synthesized and shown to exhibit significant in vitro antimicrobial activity, demonstrating the potential of such compounds in combating bacterial and fungal infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
- Certain piperazine compounds have shown promising antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Neuroprotective Applications
- The synthesis and biological evaluation of dimethyl-carbamic acid derivatives, including piperazine-1-carbonyl phenyl ester, highlight a multi-target approach to neuroprotection, potentially applicable in Alzheimer's disease treatment (Lecanu et al., 2010).
Structural and Chemical Analysis
- The study of 1-(trifluoromethylsulfonyl)piperidine and related compounds via low-temperature NMR spectroscopy provides insight into their stereodynamic behavior and the Perlin effect, relevant to understanding the chemical properties of sulfonamide-substituted piperazines (Shainyan et al., 2008).
Mechanism of Action
Target of Action
The compound “3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . These effects can lead to changes in cellular processes and downstream effects that contribute to their therapeutic potential.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound has significant effects at the molecular and cellular levels.
properties
IUPAC Name |
3,3-dimethyl-4-[2-(4-methylsulfonylphenyl)acetyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-15(2)14(19)16-8-9-17(15)13(18)10-11-4-6-12(7-5-11)22(3,20)21/h4-7H,8-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSXVNPNBHMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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